molecular formula C18H12N4O2S B7462991 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide

2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide

Cat. No. B7462991
M. Wt: 348.4 g/mol
InChI Key: PHNUCBDNHBMSBW-UHFFFAOYSA-N
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Description

2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as compound 1, is a novel small molecule that has shown potential in various scientific research applications. This compound has a unique chemical structure and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. Inhibition of these enzymes can lead to DNA damage and cell death. Compound 1 has also been shown to inhibit the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Compound 1 has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has been shown to inhibit the growth of blood vessels, which can lead to a reduction in angiogenesis.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized using different methods. It has been shown to have anticancer activity against different cancer cell lines, making it a potential candidate for further study. However, there are also limitations to using 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments. Additionally, its efficacy and toxicity in vivo have not been fully studied.

Future Directions

There are several future directions for the study of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1. One direction is to further investigate its mechanism of action, which can provide insight into its potential use as a therapeutic agent. Another direction is to study its efficacy and toxicity in vivo, which can provide information on its potential use in clinical trials. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 can be modified to improve its efficacy and reduce its toxicity. Overall, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has shown potential in various scientific research applications and warrants further study.

Synthesis Methods

Compound 1 has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. Both methods have been used successfully to synthesize 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1.

Scientific Research Applications

Compound 1 has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity against different cancer cell lines, including breast, lung, and colon cancer. Compound 1 has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has been studied for its potential use as an anti-angiogenic agent, as it has been shown to inhibit the growth of blood vessels.

properties

IUPAC Name

2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-16-13(8-11-4-1-2-6-14(11)20-16)17(24)22-18-21-15(10-25-18)12-5-3-7-19-9-12/h1-10H,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNUCBDNHBMSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide

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